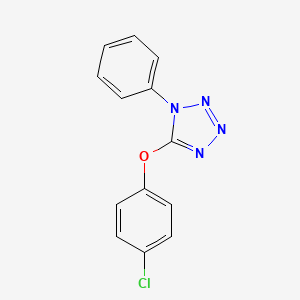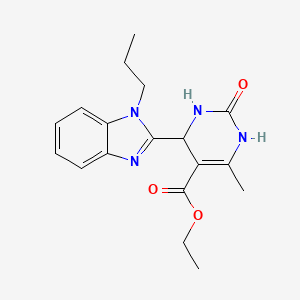![molecular formula C15H9BrN2O4 B11490453 8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B11490453.png)
8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ブロモ-3-ニトロジベンゾ[b,f]オキセピン-1-カルボキサミドは、ジベンゾ[b,f]オキセピンファミリーに属する複雑な有機化合物です。この化合物は、8位に臭素原子、3位にニトロ基、1位にカルボキサミド基を含む独特の構造が特徴です。
2. 製法
合成経路と反応条件: 8-ブロモ-3-ニトロジベンゾ[b,f]オキセピン-1-カルボキサミドの合成は、通常、容易に入手可能な前駆体から始まる多段階反応を伴います。一般的な合成経路には、次の手順が含まれます。
ニトロ化: 濃硝酸と硫酸の混合物を使用してニトロ化を行うことにより、ニトロ基が3位に導入されます。
カルボキサミド化: 適切なアミン(アンモニアまたはアミン誘導体など)を中間体化合物と制御された条件下で反応させることにより、カルボキサミド基が1位に導入されます。
工業生産方法: 8-ブロモ-3-ニトロジベンゾ[b,f]オキセピン-1-カルボキサミドの工業生産は、ラボでの合成方法のスケールアップを伴います。これには、反応条件の最適化、より良い制御のための連続フローリアクターの使用、および高純度の製品を得るための再結晶やクロマトグラフィーなどの精製技術が含まれます。
反応の種類:
酸化: この化合物は、特にニトロ基で酸化反応を起こすことができ、ニトロソまたはヒドロキシルアミン誘導体の生成につながります。
還元: ニトロ基の還元により、アミノ誘導体を得ることができ、これはさらにさまざまな置換反応に関与します。
置換: 8位の臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などがあります。
還元: 塩化スズ(II)(SnCl2)または酸性媒体中の鉄粉などの還元剤が一般的に使用されます。
置換: 求核置換反応は、水酸化ナトリウム(NaOH)や炭酸カリウム(K2CO3)などの塩基と、ジメチルホルムアミド(DMF)などの適切な溶媒の存在を必要とする場合が多いです。
主な製品:
酸化: ニトロソまたはヒドロキシルアミン誘導体の生成。
還元: アミノ誘導体の生成。
置換: 使用する求核剤に応じて、さまざまな置換誘導体の生成。
4. 科学研究への応用
8-ブロモ-3-ニトロジベンゾ[b,f]オキセピン-1-カルボキサミドは、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして役立ち、反応機構や速度論の研究に使用できます。
生物学: この化合物の誘導体は、抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: 特に、疾患に関与する特定の分子経路を標的とする治療薬としての可能性を調査する研究が進められています。
産業: これは、先進材料の開発や、染料や顔料の合成における前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced at the 3rd position through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Carboxamidation: The carboxamide group is introduced at the 1st position by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative, under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic medium are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
8-ブロモ-3-ニトロジベンゾ[b,f]オキセピン-1-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、タンパク質、酵素、または受容体に結合することができ、その活性の調節につながります。たとえば、細胞プロセスに関与する特定の酵素を阻害し、細胞機能と生存能に影響を与える可能性があります。正確な経路と標的は、研究されている化合物の特定の応用と誘導体によって異なります。
類似化合物:
ジベンゾ[b,f]オキセピン: 臭素、ニトロ、カルボキサミド基のない親化合物。
8-ブロモジベンゾ[b,f]オキセピン: 類似の構造ですが、ニトロ基とカルボキサミド基がありません。
3-ニトロジベンゾ[b,f]オキセピン: 臭素基とカルボキサミド基がありません。
ジベンゾ[b,f]オキセピン-1-カルボキサミド: 臭素基とニトロ基がありません。
独自性: 8-ブロモ-3-ニトロジベンゾ[b,f]オキセピン-1-カルボキサミドは、構造に3つの官能基(臭素、ニトロ、カルボキサミド)すべてが存在するために独特です。この組み合わせにより、より単純な類似体と比較して、明確な化学的性質とさまざまな用途の可能性が得られます。
類似化合物との比較
Dibenzo[b,f]oxepine: The parent compound without the bromine, nitro, and carboxamide groups.
8-Bromo-dibenzo[b,f]oxepine: Similar structure but lacks the nitro and carboxamide groups.
3-Nitrodibenzo[b,f]oxepine: Lacks the bromine and carboxamide groups.
Dibenzo[b,f]oxepine-1-carboxamide: Lacks the bromine and nitro groups.
Uniqueness: 8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide is unique due to the presence of all three functional groups (bromine, nitro, and carboxamide) in its structure. This combination imparts distinct chemical properties and potential for diverse applications compared to its simpler analogs.
特性
分子式 |
C15H9BrN2O4 |
|---|---|
分子量 |
361.15 g/mol |
IUPAC名 |
3-bromo-9-nitrobenzo[b][1]benzoxepine-7-carboxamide |
InChI |
InChI=1S/C15H9BrN2O4/c16-9-2-4-13-8(5-9)1-3-11-12(15(17)19)6-10(18(20)21)7-14(11)22-13/h1-7H,(H2,17,19) |
InChIキー |
QSOGOXZCLSALIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)N)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B11490372.png)
![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490376.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11490380.png)
![3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11490383.png)


![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11490406.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)


![Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11490445.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)
![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)

